molecular formula C12H14N2O4S2 B2623969 N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide CAS No. 860785-17-7

N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide

Cat. No.: B2623969
CAS No.: 860785-17-7
M. Wt: 314.37
InChI Key: WHWGCOOLSDQNKS-UHFFFAOYSA-N
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Description

N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide is a chemical compound with diverse applications in scientific research. This versatile material offers potential in various fields, including medicinal chemistry, drug development, and organic synthesis.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that thiazole derivatives interact with their targets in a way that induces a variety of biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that this compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the range of biological activities associated with thiazole derivatives , it can be inferred that this compound likely induces a variety of molecular and cellular changes that contribute to its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide typically involves the formation of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted thiazole derivatives .

Scientific Research Applications

N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Thiazole derivatives: These compounds share the thiazole ring structure and may have similar biological activities.

    Indole derivatives: These compounds have a different core structure but may exhibit comparable biological properties.

Uniqueness

Its combination of a thiazole ring with a methanesulfonamide group makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N-[4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-14-11(15)10(19-12(14)16)7-8-3-5-9(6-4-8)13-20(2,17)18/h3-6,10,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWGCOOLSDQNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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